![molecular formula C8H7ClO3 B1296388 Methyl 4-chloro-2-hydroxybenzoate CAS No. 22717-55-1](/img/structure/B1296388.png)
Methyl 4-chloro-2-hydroxybenzoate
Overview
Description
Methyl 4-chloro-2-hydroxybenzoate, also known as methyl 4-chlorosalicylate, is an organic compound with the molecular formula C8H7ClO3. It is a derivative of salicylic acid and is characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the second position on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 4-chloro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-hydroxybenzoic acid and methanol.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it to other derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-2-hydroxybenzoic acid and methanol.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the hydroxyl group
Scientific Research Applications
Pharmaceutical Applications
Drug Synthesis:
Methyl 4-chloro-2-hydroxybenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of metoclopramide, a medication used to treat nausea and gastroparesis. The compound acts as a chlorinating agent in the synthesis process, facilitating the formation of the desired active pharmaceutical ingredient (API) while minimizing environmental risks associated with traditional chlorination methods .
Case Study: Metoclopramide Synthesis
- Method: The synthesis involves reacting this compound with other reagents in a controlled environment to yield metoclopramide.
- Yield: The process has been optimized to achieve high yields (>88%) using N,N-dimethylformamide as a solvent, which is environmentally friendly compared to traditional solvents .
Chemical Intermediate
This compound is utilized as an intermediate in organic synthesis, particularly in the creation of other chlorinated aromatic compounds. Its utility stems from its reactivity due to the presence of both hydroxyl and chloro functional groups, which can participate in various chemical reactions such as nucleophilic substitutions and electrophilic aromatic substitutions.
Synthesis of Other Compounds:
- Example: It can be transformed into methyl esters or used to synthesize derivatives that are valuable in agrochemicals and other industrial applications .
Toxicological Studies
Recent studies have investigated the toxicological properties of substituted phenols, including this compound. These investigations focus on understanding how such compounds interact with biological systems and their potential effects on human health.
QSAR Analysis:
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of substituted phenols. This compound has been analyzed for its cytotoxic effects on various cell lines, contributing to a broader understanding of how structural modifications influence biological activity .
Environmental Impact and Safety
This compound is classified under various safety categories due to its potential harmful effects if ingested or upon skin contact. It is important for researchers and manufacturers to adhere to safety protocols when handling this compound to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-hydroxybenzoate involves its interaction with cellular components. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interfere with cellular membrane processes and inhibit the synthesis of DNA, RNA, and proteins in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-hydroxybenzoate
- Methyl 4-hydroxybenzoate (Methylparaben)
- Methyl 4-bromo-2-hydroxybenzoate
- Methyl 4-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 4-chloro-2-hydroxybenzoate is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various chemical and pharmaceutical applications .
Biological Activity
Methyl 4-chloro-2-hydroxybenzoate, commonly known as methyl 4-chlorosalicylate, is an aromatic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 189.60 g/mol
- CAS Number : 4068-78-4
The compound features a chlorinated aromatic ring with a hydroxyl group and a methoxy group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. It is believed to interfere with the peptidoglycan layer formation in bacteria, thus exerting its antibacterial properties .
- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation by modulating the production of inflammatory cytokines. This mechanism may be linked to its ability to inhibit cyclooxygenase (COX) enzymes .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table presents findings from a recent study:
Treatment | Cytokine Level (pg/mL) | % Inhibition |
---|---|---|
Control | TNF-alpha: 150 | - |
This compound (10 µM) | TNF-alpha: 75 | 50% |
This compound (20 µM) | TNF-alpha: 40 | 73% |
These findings suggest that the compound could serve as a therapeutic agent for inflammatory diseases .
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited potent activity with an MIC of 16 µg/mL, suggesting its potential use in treating skin infections caused by this pathogen.
- Inflammation Model : In another study published in the Journal of Medicinal Chemistry, researchers assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced paw swelling and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .
Properties
IUPAC Name |
methyl 4-chloro-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWMJQRXWLSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316179 | |
Record name | methyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22717-55-1 | |
Record name | Methyl 4-chloro-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22717-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 300575 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22717-55-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-chloro-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-chloro-2-hydroxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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